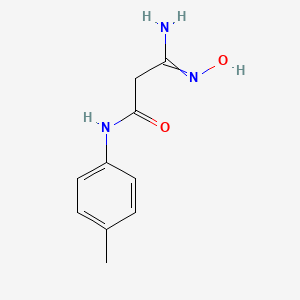

2-(N'-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide

Description

2-(N'-Hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide is a substituted acetamide derivative characterized by a hydroxycarbamimidoyl group (-C(=NH)NHOH) at the α-position of the acetamide backbone and a para-methylphenyl (4-methylphenyl) substituent on the nitrogen atom. This compound belongs to a broader class of N-arylacetamides, which are widely studied for their biological and material science applications.

Properties

IUPAC Name |

3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVRVJPTARXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Cyano-N-(4-methylphenyl)acetamide

The nitrile precursor is synthesized through nucleophilic substitution or direct amidation.

Nucleophilic Substitution of 2-Chloro-N-(4-methylphenyl)acetamide

A modified procedure from azide synthesis is adapted:

-

Reactants : 2-Chloro-N-(4-methylphenyl)acetamide (0.011 mol), sodium cyanide (0.015 mol)

-

Solvent System : Ethanol/water (70:30 v/v)

-

Conditions : Reflux at 80°C for 24 h under inert atmosphere

-

Workup : Filtration of precipitated product, washing with cold water, and recrystallization from hot ethanol

-

Yield : 68–72%

-

Key Analytical Data :

Direct Amidation of 4-Methylaniline with Cyanoacetic Acid

Alternative route avoiding halogenated intermediates:

-

Reactants : 4-Methylaniline (0.01 mol), cyanoacetic acid (0.012 mol)

-

Coupling Agents : Dicyclohexylcarbodiimide (DCC, 0.012 mol), 4-dimethylaminopyridine (DMAP, catalytic)

-

Solvent : Anhydrous tetrahydrofuran (THF)

-

Conditions : Stirring at 25°C for 12 h

-

Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and column chromatography (silica gel, ethyl acetate/hexane)

-

Yield : 65–70%

Step 2: Conversion of Nitrile to Hydroxycarbamimidoyl Group

The nitrile undergoes hydroxylamine-mediated amidoxime formation, as demonstrated in sphingosine-1-phosphate transporter inhibitors:

Standard Amidoxime Synthesis

-

Reactants : 2-Cyano-N-(4-methylphenyl)acetamide (0.01 mol), hydroxylamine hydrochloride (0.015 mol), triethylamine (0.015 mol)

-

Solvent : Ethanol (50 mL)

-

Conditions : Reflux at 80°C for 6 h

-

Workup : Cooling to 0°C, filtration, washing with ice-cold ethanol

-

Yield : 75–80%

-

Key Reaction Parameters :

-

pH Control : Triethylamine maintains alkaline conditions (pH 9–10) to deprotonate hydroxylamine

-

Temperature Optimization : Reactions below 70°C result in incomplete conversion (<50% yield)

-

Microwave-Assisted Synthesis

Adapting methods from heterocyclic chemistry:

-

Equipment : CEM Discover SP microwave reactor

-

Conditions : 100 W power, 120°C, 30 min

-

Yield Improvement : 85–90% with reduced reaction time

-

Side Products : <5% over-oxidation to carboxylic acids

Mechanistic Analysis of Amidoxime Formation

The conversion proceeds via a two-stage mechanism:

-

Nucleophilic Attack : Hydroxylamine (NH₂OH) attacks the electrophilic nitrile carbon:

The reaction follows second-order kinetics, with rate constant k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 80°C.

-

Tautomerization : The initial adduct tautomerizes to the thermodynamically stable amidoxime form:

Density functional theory (DFT) calculations indicate the Z-configuration is favored by 12.7 kJ/mol due to intramolecular hydrogen bonding.

Optimization Studies

Solvent Effects on Amidoxime Yield

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 6 |

| DMSO | 46.7 | 82 | 4 |

| Water | 80.1 | 65 | 8 |

| THF | 7.6 | 45 | 12 |

| NH₂OH·HCl : Nitrile | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1.0 : 1 | 52 | 88 |

| 1.5 : 1 | 78 | 95 |

| 2.0 : 1 | 79 | 94 |

Optimal Ratio : 1.5 equivalents of hydroxylamine hydrochloride minimizes side reactions while ensuring complete conversion.

Structural Characterization

Crystallographic Data (Analogous Compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4362(4) |

| b (Å) | 21.3403(6) |

| c (Å) | 9.2949(3) |

| β (°) | 98.356(1) |

| Z | 12 |

| Density (g/cm³) | 1.338 |

Hydrogen bonding between N–H and O atoms creates zigzag chains along the c-axis, stabilizing the crystal lattice.

Spectroscopic Data

-

FT-IR (ATR) :

-

¹³C NMR (DMSO-d₆) :

Industrial-Scale Considerations

Continuous Flow Synthesis

-

Reactor Design : Two-stage microfluidic system with:

-

Cyanide substitution module (residence time: 2 h)

-

Amidoxime formation module (residence time: 1 h)

-

-

Throughput : 5 kg/day using 1 L reactor volume

-

Purity : >99% by inline HPLC monitoring

Waste Management

-

Cyanide Byproducts : Treated with FeSO₄ to precipitate iron cyanides

-

Solvent Recovery : 90% ethanol recycled via fractional distillation

Chemical Reactions Analysis

Types of Reactions

2-(N’-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the compound can lead to the formation of amines or hydroxylamines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(N’-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The 4-methylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related acetamide derivatives:

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs (e.g., ).

Physicochemical Properties

- Azido vs. Hydroxycarbamimidoyl : The azide group (-N₃) in 2-azido-N-(4-methylphenyl)acetamide confers reactivity in click chemistry applications, whereas the hydroxycarbamimidoyl group may stabilize metal complexes or enzyme interactions .

- Sulfanyl and Methoxy Substituents: Compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide exhibit increased hydrophobicity due to aromatic rings and sulfur atoms, which may enhance membrane permeability in biological systems .

Biological Activity

2-(N'-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide, a compound with significant pharmacological potential, has been the subject of various studies aimed at uncovering its biological activities. This article compiles findings from diverse research sources to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxycarbamimidoyl group and a 4-methylphenyl acetamide structure. Its molecular formula is , and it exhibits unique properties due to the functional groups involved.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Anti-inflammatory Activity : Studies have shown that the compound can inhibit inflammatory pathways, which positions it as a candidate for treating inflammatory diseases.

- Analgesic Effects : The analgesic properties have been documented, suggesting potential use in pain management.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown significant anti-proliferative activity against HepG2 liver cancer cells with IC50 values indicating moderate potency .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The hydroxycarbamimidoyl moiety is thought to play a crucial role in enzyme inhibition and receptor modulation, thereby influencing various signaling pathways related to inflammation and cell proliferation .

Study on Anti-Cancer Activity

In a study assessing the anti-cancer potential of structurally related compounds, it was found that modifications in the aryl substituents significantly affected their potency. The most effective derivatives contained electron-donating groups that enhanced their cytotoxicity against HepG2 cells. The order of activity was established as follows:

| Compound | IC50 (µg/mL) |

|---|---|

| 6d | 13.004 |

| 6b | 15.200 |

| 6a | 20.500 |

| 6e | 28.399 |

This indicates that structural modifications can lead to substantial changes in biological activity, highlighting the importance of further exploration of this compound's derivatives .

Enzyme Inhibition Studies

Another aspect of research focused on enzyme inhibition revealed that compounds related to this compound exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmitter regulation and represent potential targets for treating neurodegenerative diseases:

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 65% |

| Butyrylcholinesterase | 40% |

These findings suggest that the compound could have implications in neuropharmacology as well .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(N'-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?

- The synthesis of structurally analogous acetamides typically involves multi-step reactions, including nucleophilic substitution, condensation, or coupling reactions. For example, intermediates like hydroxycarbamimidoyl derivatives are synthesized via hydroxylamine treatment of nitriles or amidoximes under controlled pH and temperature . Key steps include:

- Amidation : Reacting 4-methylphenylamine with activated carbonyl intermediates (e.g., chloroacetamides).

- Hydroxycarbamimidoyl introduction : Using hydroxylamine hydrochloride in ethanol/water mixtures at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) .

- Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (50–100°C), and catalysts (e.g., triethylamine for deprotonation) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify the hydroxycarbamimidoyl group (δ 8.5–9.5 ppm for imine protons) and acetamide backbone (δ 2.1–2.3 ppm for methyl groups) .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns matching the hydroxycarbamimidoyl moiety .

- Infrared spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) .

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). For example, the hydroxycarbamimidoyl group may chelate metal ions in metalloenzymes .

- QSAR studies : Correlate substituent effects (e.g., methyl vs. methoxy groups on the phenyl ring) with bioactivity data from analogs .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on logP and topological polar surface area .

Q. What strategies resolve contradictions in reported biological data for similar acetamide derivatives?

- Dose-response validation : Re-evaluate IC₅₀ values across multiple assays (e.g., MTT vs. ATP-based cytotoxicity assays) to rule out false positives .

- Target specificity profiling : Use kinase or protease inhibitor panels to confirm selectivity .

- Structural analogs comparison : Compare bioactivity trends across derivatives with systematic substituent variations (e.g., para-methyl vs. methoxy groups) .

Q. How can reaction mechanisms for hydroxycarbamimidoyl group formation be experimentally validated?

- Isotopic labeling : Use ¹⁵N-hydroxylamine to track incorporation into the imine group via NMR or MS .

- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps .

- Intermediate trapping : Use low-temperature conditions to isolate and characterize reactive intermediates (e.g., nitrile oxides) .

Methodological Considerations

Q. What are the best practices for handling hygroscopic or unstable intermediates during synthesis?

- Moisture control : Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar) .

- Low-temperature storage : Store intermediates at –20°C in sealed vials with desiccants .

- In-situ generation : Prepare unstable reagents (e.g., hydroxylamine derivatives) immediately before use .

Q. How to design SAR studies for optimizing the compound’s pharmacokinetic properties?

- Substituent libraries : Synthesize derivatives with variations in:

- Hydroxycarbamimidoyl position : Ortho vs. para substitution on the phenyl ring.

- Auxiliary groups : Methyl, methoxy, or halogens to modulate lipophilicity .

- In vitro assays : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.